2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine
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Overview
Description
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a nitropropan-2-yl group attached to a sulfur atom, which is further connected to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-nitropropane-2-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfur atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrimidine derivatives, including their effects on various enzymes and cellular pathways.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing oxidative processes in the organism .
Comparison with Similar Compounds
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidine: Similar in structure but lacks the nitropropan-2-yl group.
2-Aminopyrimidine: Contains an amino group instead of the nitropropan-2-yl group.
2-Methylsulfanylpyrimidine: Features a methyl group attached to the sulfur atom instead of the nitropropan-2-yl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
95106-83-5 |
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Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-(2-nitropropan-2-ylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H9N3O2S/c1-7(2,10(11)12)13-6-8-4-3-5-9-6/h3-5H,1-2H3 |
InChI Key |
PQXGAFDZYMAMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([N+](=O)[O-])SC1=NC=CC=N1 |
Origin of Product |
United States |
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